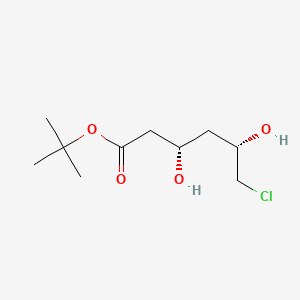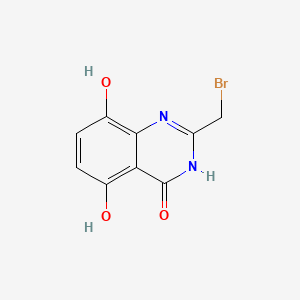![molecular formula C13H12O2 B570851 [1,1-Biphenyl]-2,3-diol,4-methyl- CAS No. 116962-33-5](/img/structure/B570851.png)
[1,1-Biphenyl]-2,3-diol,4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Biphenyl]-2,3-diol,4-methyl- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2,3-diol,4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of [1,1-Biphenyl]-2,3-diol,4-methyl- may involve multi-step synthesis processes, including nitration, reduction, and subsequent alkylation. These processes are optimized for large-scale production, focusing on cost-efficiency, safety, and environmental considerations .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1-Biphenyl]-2,3-diol,4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
[1,1-Biphenyl]-2,3-diol,4-methyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [1,1-Biphenyl]-2,3-diol,4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it targets the protein biphenyl-2,3-diol 1,2-dioxygenase, which plays a role in the degradation of aromatic compounds. The hydroxyl groups on the benzene ring facilitate these interactions, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Lacks the phenyl and methyl substituents, making it less hydrophobic.
Resorcinol (1,3-dihydroxybenzene): Has hydroxyl groups in the meta position, leading to different reactivity.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups are in the para position, affecting its chemical behavior.
Uniqueness
[1,1-Biphenyl]-2,3-diol,4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both phenyl and methyl groups enhances its hydrophobicity and potential interactions with various molecular targets, making it valuable in specialized applications .
Propriétés
Numéro CAS |
116962-33-5 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.237 |
Nom IUPAC |
3-methyl-6-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c1-9-7-8-11(13(15)12(9)14)10-5-3-2-4-6-10/h2-8,14-15H,1H3 |
Clé InChI |
BCCRQVKNFNTTAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)

![(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol](/img/structure/B570790.png)

